molecular formula C20H33N3O4 B15292598 3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea CAS No. 2727065-34-9

3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea

Cat. No.: B15292598
CAS No.: 2727065-34-9
M. Wt: 379.5 g/mol
InChI Key: PNSNHCBKRZFNRO-UHFFFAOYSA-N
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Description

3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea is a chemical compound with the molecular formula C20H33N3O4 and a molecular weight of 379.49 g/mol . This compound is known for its complex structure, which includes a diethylurea moiety and a diethylamino group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea typically involves multiple steps. One common method includes the reaction of 3-acetyl-4-hydroxyphenyl with 3-(diethylamino)-2-hydroxypropyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with diethylurea in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity. This compound may also affect cellular signaling pathways, leading to changes in gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Celiprolol Hydrochloride: A beta-blocker with a similar diethylamino group.

    Propranolol: Another beta-blocker with a similar structure but different functional groups.

    Metoprolol: A beta-blocker with a similar mechanism of action but different chemical structure.

Uniqueness

3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

2727065-34-9

Molecular Formula

C20H33N3O4

Molecular Weight

379.5 g/mol

IUPAC Name

3-[3-acetyl-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea

InChI

InChI=1S/C20H33N3O4/c1-6-22(7-2)13-17(25)14-27-19-11-10-16(12-18(19)15(5)24)21-20(26)23(8-3)9-4/h10-12,17,25H,6-9,13-14H2,1-5H3,(H,21,26)

InChI Key

PNSNHCBKRZFNRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O

Origin of Product

United States

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